2-(3,4-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both phenoxy and oxadiazole groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps. One common method involves the reaction of 3,4-dimethylphenol with propanoyl chloride to form 2-(3,4-dimethylphenoxy)propanamide. This intermediate is then reacted with 4-(3,4-dimethylphenyl)-1,2,5-oxadiazole-3-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The phenoxy and oxadiazole groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)propanamide: Shares the phenoxy group but lacks the oxadiazole moiety.
4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: Contains similar functional groups but with additional complexity.
Uniqueness
2-(3,4-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to the presence of both phenoxy and oxadiazole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C21H23N3O3/c1-12-6-8-17(10-14(12)3)19-20(24-27-23-19)22-21(25)16(5)26-18-9-7-13(2)15(4)11-18/h6-11,16H,1-5H3,(H,22,24,25) |
InChI Key |
LHIIDRTWRPRAMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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